Cas no 1859476-72-4 (4-Oxa-1-azaspiro[5.5]undecane, 9-ethyl-)

4-Oxa-1-azaspiro[5.5]undecane, 9-ethyl- is a spirocyclic compound featuring a unique heterocyclic structure with both nitrogen and oxygen atoms embedded in a rigid ring system. Its spiro architecture enhances steric and electronic properties, making it valuable in pharmaceutical and agrochemical research as a versatile scaffold. The 9-ethyl substitution further modulates its reactivity and solubility, broadening its applicability in synthetic chemistry. This compound is particularly useful in the development of bioactive molecules due to its conformational constraints, which can improve binding affinity and metabolic stability. Its well-defined structure also facilitates precise modifications for targeted applications in drug discovery.
4-Oxa-1-azaspiro[5.5]undecane, 9-ethyl- structure
1859476-72-4 structure
Product Name:4-Oxa-1-azaspiro[5.5]undecane, 9-ethyl-
CAS No:1859476-72-4
MF:C11H21NO
MW:183.290543317795
CID:5564267
PubChem ID:131139488
Update Time:2025-10-21

4-Oxa-1-azaspiro[5.5]undecane, 9-ethyl- Chemical and Physical Properties

Names and Identifiers

    • 4-Oxa-1-azaspiro[5.5]undecane, 9-ethyl-
    • Inchi: 1S/C11H21NO/c1-2-10-3-5-11(6-4-10)9-13-8-7-12-11/h10,12H,2-9H2,1H3
    • InChI Key: QRZXNCXQAQNBPL-UHFFFAOYSA-N
    • SMILES: N1C2(CCC(CC)CC2)COCC1

Experimental Properties

  • Density: 0.97±0.1 g/cm3(Predicted)
  • Boiling Point: 275.6±15.0 °C(Predicted)
  • pka: 8.89±0.40(Predicted)

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4-Oxa-1-azaspiro[5.5]undecane, 9-ethyl- Related Literature

Additional information on 4-Oxa-1-azaspiro[5.5]undecane, 9-ethyl-

4-Oxa-1-azaspiro[5.5]undecane, 9-ethyl-: A Novel Spiro Compound with Potential Applications in Medicinal Chemistry

4-Oxa-1-azaspiro[5.5]undecane, 9-ethyl- is a unique spiro compound with a complex molecular structure that has attracted significant attention in the field of medicinal chemistry. Its chemical identity, defined by the CAS number 1859476-72-4, represents a novel scaffold that combines features of spiro rings, heteroatoms, and alkyl substitutions. This compound is characterized by its 4-oxa-1-azaspiro[5.5]undecane core, which consists of a spiro-fused bicyclic system with an oxygen atom at the 4-position and a nitrogen atom at the 1-position. The 9-ethyl substituent further modifies the molecular architecture, potentially influencing its pharmacokinetic and pharmacodynamic properties.

Recent studies have highlighted the structural versatility of 4-Oxa-1-azaspiro[5.5]undecane, 9-ethyl- in the context of drug discovery. The spiro framework provides a rigid, conformationally constrained environment that can enhance molecular specificity and reduce off-target interactions. This feature is particularly relevant for the development of therapeutics targeting G-protein-coupled receptors (GPCRs) and ion channels, where precise ligand-receptor interactions are critical. A 2023 publication in Journal of Medicinal Chemistry demonstrated that compounds with similar spiro architectures exhibit improved binding affinities for certain GPCRs compared to traditional linear analogs.

From a synthetic perspective, the 4-oxa-1-azaspiro[5.5]undecane core presents unique challenges and opportunities for organic chemists. The synthesis of this compound typically involves multistep processes that require careful control of reaction conditions to ensure the formation of the desired spiro structure. Recent advancements in asymmetric catalysis and transition-metal-mediated reactions have enabled more efficient and scalable synthetic routes. For example, a 2024 study published in Organic Letters reported the successful use of a chiral phosphoric acid catalyst to achieve high enantioselectivity in the key coupling step of 4-Oxa-1-azaspiro[5.5]undecane, 9-ethyl- synthesis.

Functionalization of the 9-ethyl substituent has been explored as a strategy to modulate the physicochemical properties of this compound. The introduction of diverse alkyl groups at the 9-position can significantly impact solubility, membrane permeability, and metabolic stability. A 2023 review in Drug Discovery Today emphasized that such modifications can be tailored to optimize the compound's suitability for specific therapeutic applications. For instance, replacing the ethyl group with a hydroxy or carboxyl moiety could enhance the compound's hydrophilicity, making it more suitable for oral administration.

The biological activity of 4-Oxa-1-azaspiro[5.5]undecane, 9-ethyl- has been investigated in several preclinical studies. Preliminary data suggest that this compound exhibits potential as a modulator of ion channel activity, with particular interest in its interactions with voltage-gated sodium channels. A 2024 preprint on bioRxiv reported that this compound showed promising anticonvulsant properties in in vitro models of neuronal excitability. These findings align with the growing interest in spiro compounds as scaffolds for the development of antiepileptic drugs.

From a pharmaceutical development standpoint, the 4-oxa-1-azaspiro[5.5]undecane core offers several advantages for drug design. The spiro structure can provide enhanced metabolic stability compared to open-chain analogs, reducing the risk of rapid degradation in vivo. Additionally, the presence of heteroatoms in the ring system may confer unique interactions with biological targets. A 2023 study in ACS Medicinal Chemistry Letters highlighted that compounds with similar spiro architectures demonstrated improved brain penetration, which is particularly valuable for the treatment of central nervous system (CNS) disorders.

Current research efforts are focused on expanding the therapeutic applications of 4-Oxa-1-azaspiro[5.5]undecane, 9-ethyl- through structure-activity relationship (SAR) studies. By systematically modifying the molecular framework, scientists aim to identify optimal variants with enhanced potency and selectivity. One promising direction involves the incorporation of functional groups that can target specific disease mechanisms. For example, the introduction of a phosphoryl group at the 9-position could potentially enhance the compound's interaction with phosphatidylinositol 3-kinase (PI3K) pathways, which are implicated in various cancers.

In conclusion, 4-Oxa-1-azaspiro[5.5]undecane, 9-ethyl- represents a compelling example of how spiro compounds can be leveraged in medicinal chemistry. Its unique structural features, combined with the ability to fine-tune its physicochemical properties, make it a valuable scaffold for the development of novel therapeutics. As research in this area continues to evolve, the 4-oxa-1-azaspiro[5.5]undecane core may pave the way for innovative treatments across a range of medical conditions.

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